molecular weight and chemical formula of tetracycline hexahydrate
molecular weight and chemical formula of tetracycline hexahydrate
Physicochemical Characterization, Stability Dynamics, and Analytical Verification[1][2][3][4][5]
Executive Summary
Tetracycline Hexahydrate (CAS: 60644-93-1) represents the thermodynamic sink of the tetracycline system in aqueous environments.[1][2][3][4][5] While Tetracycline Hydrochloride (HCl) is the preferred starting material for solubility, it is metastable in solution.[1][2][3][4][5] Over time, particularly in formulations with rising pH or specific ionic strengths, the HCl salt undergoes a solvent-mediated phase transformation to the less soluble Hexahydrate form.[1][2][3][4][5]
This guide provides the definitive physicochemical data for Tetracycline Hexahydrate and outlines a self-validating analytical workflow to detect its formation.[1][2][4][5] Understanding this hydrate is critical for preventing dose inconsistency in liquid formulations and ensuring accurate potency assignment in solid-state characterization.[1][2][4][5]
Physicochemical Specifications
The following data constitutes the core reference profile for the Hexahydrate form. Note the distinct Molecular Weight (MW) compared to the anhydrous and hydrochloride forms.[2][3][4][5]
| Property | Specification | Technical Notes |
| Chemical Name | Tetracycline Hexahydrate | Distinct from Tetracycline HCl or Anhydrous base.[1][2][3][4][5] |
| CAS Number | 60644-93-1 | Primary identifier for the hydrated crystal form.[1][2][3][4][5] |
| Molecular Formula | Stoichiometry: 1 Tetracycline : 6 Water molecules.[6][2][3][4][5][7] | |
| Molecular Weight | 552.53 g/mol | Anhydrous base (~444.[2][3][4][5][8]44) + 6 |
| Appearance | Yellow crystalline powder | Darkens upon exposure to strong sunlight (photo-oxidation).[1][2][3][4][5] |
| Solubility | Low aqueous solubility | Significantly less soluble than the HCl salt; precipitates from solution.[2][3][4][5] |
| pKa Values | 3.3, 7.7, 9.7 | Amphoteric nature drives pH-dependent solubility profiles.[1][2][3][4][5] |
The Hydration Dynamic: Mechanism of Formation
In drug development, the "appearance" of Tetracycline Hexahydrate is often an unintended consequence of formulation instability.[1][2][3][5]
The Transformation Pathway: When Tetracycline HCl is dissolved in water, it dissociates.[1][2][3][4][5] If the pH shifts towards the isoelectric point (approx pH 5-6), or if the solution stands for extended periods, the free base forms and rapidly hydrates.[1][2][3][4][5] The Hexahydrate lattice energy is lower than that of the amorphous precipitate, driving crystallization.[1][2][3][4][5]
-
Clinical Implication: In compounded formulations (e.g., "Miracle Mouthwash"), this precipitation reduces the concentration of active drug in solution, potentially leading to sub-therapeutic dosing [1].[1][9][2][3][5]
Visualization: Phase Transformation Pathway
The following diagram illustrates the kinetic pathway from the soluble salt to the stable hydrate precipitate.[2][4][5]
Figure 1: Solvent-mediated phase transformation from soluble HCl salt to insoluble Hexahydrate.[1][2][3][4][5]
Analytical Protocol: A Self-Validating Workflow
To confirm the identity of Tetracycline Hexahydrate and distinguish it from the HCl salt or anhydrous forms, a multi-modal approach is required. Single-method analysis (e.g., just HPLC) is insufficient because it detects the active moiety but ignores the solid-state form (hydrate vs. salt).[1][2][3][4][5]
Step 1: Thermogravimetric Analysis (TGA) - The Stoichiometric Check
Objective: Quantify the water of crystallization.[2][3][4][5]
-
Protocol: Heat sample from ambient to 150°C at 10°C/min under nitrogen purge.
-
Expected Result: A distinct weight loss step corresponding to the release of 6 water molecules.[2][3][4][5]
-
Calculation:
[1][2][3][4][5] -
Validation Criteria: Measured weight loss must be within ±1% of 19.56%. If loss is ~0%, it is anhydrous.[1][2][3][4][5] If loss is continuous/broad, it may be surface water (hygroscopic HCl salt).[1][2][3][4][5]
Step 2: Powder X-Ray Diffraction (PXRD) - The Fingerprint
Objective: Confirm crystal lattice structure.[2][3][4][5]
-
Protocol: Scan from 2
= 5° to 40°.[2][3][4][5] -
Significance: The Hexahydrate has a unique diffraction pattern distinct from the HCl salt.[2][3][4][5] This confirms the phase identity, which TGA alone cannot fully guarantee (distinguishing between bound water and solvates) [2].[2][3][4][5]
Step 3: HPLC - Potency & Purity
Objective: Verify the integrity of the tetracycline molecule itself (ensure no epimerization to 4-epi-tetracycline).[1][2][3][4][5]
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Oxalic acid/Ammonium phosphate buffer with Acetonitrile.[2][3][4][5]
-
Note: HPLC analyzes the dissolved molecule.[2][3][4][5][10] It cannot tell you if the solid was a hexahydrate, but it confirms the molecule hasn't degraded during the crystallization process.
Visualization: QC Decision Tree
Use this logic flow to validate your sample.
Figure 2: Analytical decision matrix for confirming Tetracycline Hexahydrate identity.
References
-
Characterization of Tetracycline Hydrochloride Compounded in a Miracle Mouthwash Formulation. Source: ResearchGate.[9][2][3][4][5] URL:[Link]
-
Tetracycline Hexahydrate - PubChem Compound Summary. Source: National Center for Biotechnology Information (NIH).[2][3][4][5] URL:[Link][1][2][3][4][5]
-
The Crystal and Molecular Structure of Tetracycline Hexahydrate. Source: Acta Crystallographica (via Semantic Scholar).[2][3][4][5] URL:[Link][1][6][2][3][4][5][11]
Sources
- 1. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Tetracycline hydrochloride [webbook.nist.gov]
- 5. Tetracycline hexahydrate | C22H36N2O14 | CID 71587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
